3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone
Description
Properties
IUPAC Name |
4-chloro-N-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3/c14-9-1-3-10(4-2-9)21-20-7-12-11(15)5-8(6-19-12)13(16,17)18/h1-7,21H/b20-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPZMAVTPPOMMY-IFRROFPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone is a hydrazone derivative with potential biological activities, particularly in antimicrobial and antitubercular applications. This compound's structure includes a pyridine ring substituted with trifluoromethyl and chloro groups, which may contribute to its biological properties.
- Chemical Name : this compound
- Molecular Formula : C13H6Cl2F6N4
- Molecular Weight : 403.11 g/mol
- CAS Number : Not specified in the search results but can be derived from the chemical name.
Antimicrobial Activity
Research indicates that hydrazones, including derivatives of pyridine, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
-
In Vitro Studies :
- A study found that hydrazones derived from 4-trifluoromethylbenzohydrazide showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 4 µM for some derivatives .
- Another study highlighted that certain hydrazones exhibited selective inhibition against M. kansasii, with MIC values reaching 16 µM .
- Case Studies :
Cytotoxicity and Selectivity
The cytotoxic effects of hydrazones are crucial for their therapeutic applications. Some derivatives have shown minimal toxicity in mammalian cell cultures while maintaining potent antimicrobial activity.
- Cytotoxicity Tests :
- The 5-chlorosalicylidene derivative was evaluated up to concentrations of 100 µM without significant cytotoxic effects on HepG2 cells, indicating a favorable therapeutic window .
- In contrast, other derivatives exhibited varying levels of cytotoxicity, emphasizing the need for careful selection of substituents to optimize both efficacy and safety .
Structure-Activity Relationship (SAR)
The biological activity of hydrazones often correlates with their structural features. The presence of electron-withdrawing groups (like trifluoromethyl and chloro) on the aromatic ring enhances their lipophilicity and reactivity, which are critical for interaction with biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and reactivity |
| Chloro substitution | Enhances binding affinity to microbial targets |
| Aromatic ring | Provides structural stability and interaction sites |
Scientific Research Applications
Antitumor Properties
Recent studies indicate that compounds similar to 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone exhibit notable antitumor activity . The presence of trifluoromethyl and chlorophenyl groups enhances their biological activity through:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.
- Induction of Apoptosis : The chlorophenylthio group may facilitate apoptotic pathways in cancer cells, leading to programmed cell death.
Agrochemical Applications
The compound's unique physicochemical properties make it suitable for agrochemical applications , particularly in crop protection. Trifluoromethylpyridines are known for their effectiveness in protecting crops against pests and diseases, enhancing agricultural productivity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated cytotoxic effects against various cancer cell lines. The compound inhibited topoisomerase activity, leading to reduced cell proliferation. |
| Study B | Agrochemical Efficacy | Evaluated the effectiveness of trifluoromethylpyridines in pest control. Results showed significant reduction in pest populations when applied at optimized concentrations. |
| Study C | Synthesis Optimization | Improved synthetic routes for the compound, reducing reaction time and increasing yield by 30%. |
Comparison with Similar Compounds
Key Structural Features :
- Pyridine Core : Substituted with electron-withdrawing groups (Cl and CF₃), enhancing stability and reactivity.
- Hydrazone Linkage : The N-(4-chlorophenyl) group introduces steric and electronic effects that influence binding interactions.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents/Differences | Applications/Notes |
|---|---|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone | C₁₃H₈Cl₂F₃N₃ | 334.13 | 338795-09-8 | 4-Chlorophenyl hydrazone | Agrochemical intermediates |
| 4-Chlorobenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone | C₁₃H₈Cl₂F₃N₃ | 334.13 | 338795-09-8 | 4-Chlorobenzaldehyde-derived hydrazone | Similar synthesis pathway |
| 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone | C₁₄H₈Cl₂F₃NO | 334.13 | 1823182-92-8 | Ethyl ketone group instead of hydrazone | Pesticide precursor |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone N-(2,4-dinitrophenyl)hydrazone | C₁₈H₁₁ClF₃N₅O₄ | 461.76 | 306977-34-4 | 2,4-Dinitrophenyl hydrazone; additional pyridine | Discontinued (limited stability) |
Key Differences in Reactivity and Bioactivity
Hydrazone vs. Ketone derivatives may exhibit higher volatility, making them less suitable for long-acting formulations .
Substituent Effects on Stability :
- The 2,4-dinitrophenyl hydrazone (306977-34-4) shows reduced thermal stability compared to the 4-chlorophenyl variant due to the electron-deficient nitro groups, which increase susceptibility to degradation .
- The trifluoromethyl group in all analogues improves lipophilicity, aiding membrane permeability in agrochemical applications .
Synthetic Pathways: Hydrazones are typically synthesized via acid-catalyzed condensation of pyridinecarbaldehydes with substituted hydrazines (e.g., using HCl in ethanol, as in ). Ketone derivatives require Friedel-Crafts acylation or Grignard reactions, introducing additional synthetic complexity .
Agrochemical Relevance
- Pesticide Synergists : The 4-chlorophenyl hydrazone derivative (338795-09-8) is structurally analogous to Fluopyram (CAS 658066–35–4), a fungicide used in formulations with Tebuconazole .
- Mode of Action : The chlorine and trifluoromethyl groups disrupt electron transport in fungal cells, similar to strobilurin-class fungicides .
Limitations of Analogues
- Nitro-Substituted Hydrazones : Compounds like 306977-34-4 are prone to photodegradation, limiting field applications despite strong initial bioactivity .
- Regulatory Constraints : Derivatives with multiple halogens (e.g., Cl, F₃) face stringent environmental regulations due to persistence in ecosystems .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde N-(4-chlorophenyl)hydrazone?
- Methodological Answer : The compound can be synthesized via hydrazone formation by reacting 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde with 4-chlorophenylhydrazine. A typical procedure involves refluxing equimolar amounts of the aldehyde and hydrazine derivative in absolute ethanol with catalytic HCl (1–2 drops) for 1–2 hours, followed by cooling, filtration, and recrystallization from ethanol . Yield optimization may require adjusting solvent polarity (e.g., using methanol or DMF) and stoichiometric ratios.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify hydrazone bond formation and aromatic proton environments.
- FT-IR to confirm C=N stretching (≈1600 cm⁻¹) and N–H vibrations (≈3200 cm⁻¹).
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₁₄H₈Cl₂F₃N₃O).
- X-ray crystallography (if crystalline) to resolve π-π stacking or steric effects from the trifluoromethyl group .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Monitor for hydrazone hydrolysis using HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Standardize bioassays using ISO-certified cell lines (e.g., HepG2 for cytotoxicity).
- Compare IC₅₀ values across multiple replicates and orthogonal assays (e.g., fluorescence-based vs. colorimetric).
- Perform dose-response curves with controlled DMSO concentrations (<0.1% v/v) to avoid solvent interference .
Q. What computational strategies are suitable for studying its mechanism of action?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina, focusing on π-π interactions with the pyridine ring and halogen bonding with the chloro substituents.
- Molecular dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) using GROMACS.
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electronic effects of the trifluoromethyl group .
Q. How can degradation products be identified under physiological conditions?
- Methodological Answer : Simulate degradation by incubating the compound in pH 7.4 phosphate buffer at 37°C for 24–72 hours. Analyze metabolites via:
- LC-MS/MS (Q-TOF) in positive ion mode to detect hydrazone cleavage products.
- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track hydrolysis pathways.
- Stability-indicating assays : Compare pre- and post-degradation bioactivity to identify active/inactive derivatives .
Q. What strategies mitigate steric hindrance during derivatization of the hydrazone group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
